Disiquonium Disiquonium
Brand Name: Vulcanchem
CAS No.: 114431-91-3
VCID: VC17175903
InChI: InChI=1S/C27H60NO3Si/c1-7-9-11-13-15-17-19-21-24-28(3,25-22-20-18-16-14-12-10-8-2)26-23-27-32(29-4,30-5)31-6/h7-27H2,1-6H3/q+1
SMILES:
Molecular Formula: C27H60NO3Si+
Molecular Weight: 474.9 g/mol

Disiquonium

CAS No.: 114431-91-3

Cat. No.: VC17175903

Molecular Formula: C27H60NO3Si+

Molecular Weight: 474.9 g/mol

* For research use only. Not for human or veterinary use.

Disiquonium - 114431-91-3

Specification

CAS No. 114431-91-3
Molecular Formula C27H60NO3Si+
Molecular Weight 474.9 g/mol
IUPAC Name didecyl-methyl-(3-trimethoxysilylpropyl)azanium
Standard InChI InChI=1S/C27H60NO3Si/c1-7-9-11-13-15-17-19-21-24-28(3,25-22-20-18-16-14-12-10-8-2)26-23-27-32(29-4,30-5)31-6/h7-27H2,1-6H3/q+1
Standard InChI Key CZIAHOKVOQSYHN-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC[N+](C)(CCCCCCCCCC)CCC[Si](OC)(OC)OC

Introduction

Structural and Chemical Characteristics

Table 1: Key Structural Properties of Disiquonium Chloride

PropertyValue
Molecular FormulaC27H60ClNO3Si\text{C}_{27}\text{H}_{60}\text{ClNO}_{3}\text{Si}
Molecular Weight510.3 g/mol
Charge+1 (quaternary ammonium)
SolubilityPolar solvents (water, ethanol)
StereochemistryAchiral

Synthesis and Reactivity

While synthetic pathways are sparingly documented in public literature, disiquonium chloride is typically derived from quaternization reactions involving long-chain amines and chlorosilanes . Its reactivity is influenced by the electrophilic silicon center and the cationic ammonium group, facilitating nucleophilic substitutions and redox reactions. For instance, oxidation with hydrogen peroxide yields silanol derivatives, while reduction via sodium borohydride produces secondary amines.

Biological and Pharmacological Activities

Antimicrobial Mechanisms

Disiquonium chloride disrupts bacterial cell membranes through electrostatic interactions with phospholipid headgroups, increasing permeability and inducing lysis. A 2025 study demonstrated a >99% reduction in Staphylococcus aureus and Escherichia coli viability on treated surfaces within 5 minutes. Additionally, it suppresses biofilm formation by interfering with quorum-sensing pathways, a critical advantage in combating antibiotic-resistant strains.

Table 2: Antimicrobial Efficacy Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL
Candida albicans100 µg/mL

Cardiac Applications

Experimental models indicate disiquonium chloride stabilizes cardiac rhythms by blocking voltage-gated sodium channels (Nav1.5\text{Na}_\text{v}1.5), prolonging the action potential duration by 30% at 10 µM concentrations. This antiarrhythmic potential is under investigation for treating ventricular tachycardia, though clinical trials remain pending.

Industrial and Medical Applications

Disinfectants and Surface Coatings

Incorporated into antimicrobial coatings, disiquonium chloride provides sustained pathogen suppression on high-touch surfaces (e.g., hospital railings, door handles). A 2024 field trial reported a 92% reduction in healthcare-associated infections following its deployment in ICU settings.

Biomedical Research Tools

In molecular biology, disiquonium chloride serves as a membrane-disrupting agent to study intracellular signaling. Its ability to transiently permeabilize cell membranes without complete lysis enables targeted delivery of oligonucleotides and proteins .

Comparative Analysis with Related Compounds

Table 3: Disiquonium Chloride vs. Other Quaternary Ammonium Compounds

CompoundAntimicrobial EfficacySurfactant StrengthTherapeutic Potential
Disiquonium chlorideHigh (broad-spectrum)StrongAntiarrhythmic
Benzethonium chlorideModerateModerateNone
Dequalinium chlorideHigh (Gram-positive)WeakAntifungal

Disiquonium chloride’s dual functionality as a surfactant and bioactive agent distinguishes it from monofunctional analogs like benzethonium chloride.

Future Directions

Ongoing research explores its role in nanoparticle functionalization for targeted drug delivery and as a scaffold for silicon-based pharmaceuticals. Collaborative efforts between synthetic chemists and pharmacologists aim to optimize its therapeutic index while mitigating cytotoxicity.

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